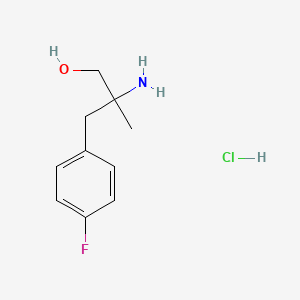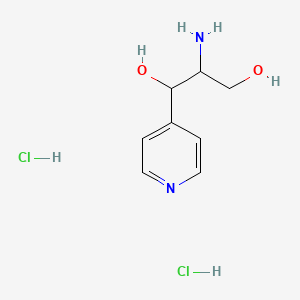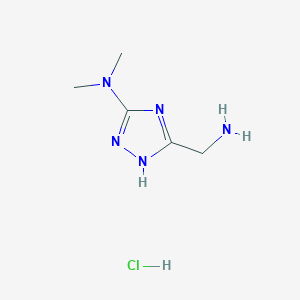![molecular formula C12H16ClN3O3S B1383791 (4aR,7aS)-1-(Pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazin-6,6-dioxid-Hydrochlorid CAS No. 2173052-50-9](/img/structure/B1383791.png)
(4aR,7aS)-1-(Pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazin-6,6-dioxid-Hydrochlorid
Übersicht
Beschreibung
The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds. The pyridine ring is part of a larger octahydrothieno[3,4-b]pyrazine structure, which is a bicyclic structure containing a sulfur atom .
Molecular Structure Analysis
The compound has a complex bicyclic structure with a pyridine ring fused to a thieno[3,4-b]pyrazine ring. The presence of the pyridine ring suggests that the compound may have basic properties .Chemical Reactions Analysis
The compound likely undergoes reactions typical of pyridines and other heterocyclic compounds. These could include electrophilic and nucleophilic substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the position and nature of any substituents. Pyridine derivatives are often polar and may have a significant dipole moment .Wissenschaftliche Forschungsanwendungen
Synthese unsymmetrischer Harnstoffe
Diese Verbindung wird bei der metall- und säulenfreien Synthese unsymmetrischer Harnstoffe mit 2-Pyridyleinheiten verwendet. Der Prozess beinhaltet eine Eintopf-Ammonolyse unter Verwendung einer Vielzahl von Aryl- und Alkylaminen, die zu nahezu quantitativen Umwandlungen führt . Diese Synthese ist von Bedeutung für die Herstellung potenzieller ASK1-Inhibitoren, die bei der Entwicklung neuer Therapeutika wichtig sind.
Entwicklung von Antitumormitteln
Derivate dieser Verbindung wurden als Antitumoraktivität gegen mehrere Tumorzelllinien identifiziert, darunter MDA-MB-231, HeLa, MCF-7, HepG2, CNE2 und HCT116 . Diese Ergebnisse sind entscheidend für die Entdeckung neuer Antitumormittel und das Verständnis ihrer Struktur-Wirkungs-Beziehungen.
Hochleistungs-OLED-Materialien
Die Kernstruktur, die mit dieser Verbindung verwandt ist, wurde für die Verwendung in vollfarbigen fluoreszierenden Materialien für Hochleistungs-OLEDs konzipiert . Die Materialien weisen eine hohe Photolumineszenz-Quantenausbeute auf und decken den gesamten sichtbaren Bereich von blau bis rot ab, was für kostengünstige Multicolor-Display-Anwendungen unerlässlich ist.
Rechenchemische Studien
Die Synthese und Reaktionsmechanismen der Verbindung wurden mit Hilfe von theoretischen DFT-Rechenstudien untersucht . Diese Studien helfen beim Verständnis der Reaktionswege und der Bildung von Harnstoffen, die zur Gestaltung effizienterer Synthesewege für verwandte Verbindungen angewendet werden können.
Tubulin-Targeting für die Krebstherapie
Analoga dieser Verbindung wurden gezeigt, die Mikrotubuli-Polymerisation zu hemmen, indem sie an die Colchicin-Bindungsstelle binden, was zu einer Hemmung der Zellmigration, Zellzyklusarrest und Apoptose von Krebszellen führt . Diese Anwendung ist entscheidend für die Entwicklung neuartiger Krebstherapien, die auf die Tubulindynamik abzielen.
Molekular-Docking und -Dynamik
Die Verbindung dient als Grundlage für Molekular-Docking- und -Dynamikstudien, um Einblicke in die Bindungsinteraktionen mit biologischen Zielmolekülen wie Tubulin zu gewinnen . Diese Studien sind grundlegend für die rationale Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Selektivität.
Fluoreszierendes Kerndesign
Es wird bei der Gestaltung eines neuen maßgeschneiderten fluoreszierenden Kerns für vollfarbige emittierende Materialien verwendet, der eine Schlüsselkomponente bei der Entwicklung fortschrittlicher Materialien für Bildgebungs- und Sensoranwendungen ist .
Mechanistische Studien in der organischen Synthese
Die Verbindung ist an mechanistischen Studien beteiligt, die traditionelle kinetische Modelle in Frage stellen und ein tieferes Verständnis von zwitterionischen Zwischenprodukten und der Bildung von ortho-Pyridinylisocyanat während der Harnstoffsynthese liefern . Dieses Wissen ist wertvoll für Chemiker, die an neuartigen Methoden der organischen Synthese arbeiten.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-pyridin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S.ClH/c16-12(9-3-1-2-4-13-9)15-6-5-14-10-7-19(17,18)8-11(10)15;/h1-4,10-11,14H,5-8H2;1H/t10-,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDUCUZPSJLQO-VZXYPILPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)C(=O)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C(=O)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





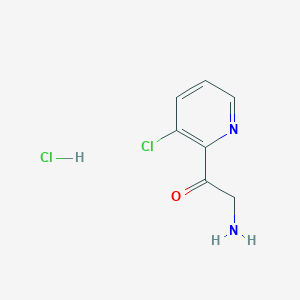

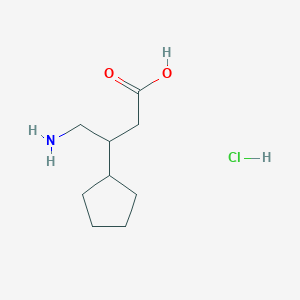
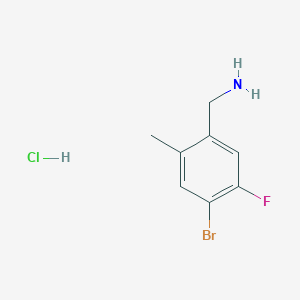
![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)

